molecular formula C19H18N4O3S B2444383 N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-48-6

N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2444383
CAS No.: 851079-48-6
M. Wt: 382.44
InChI Key: WCNMRYKKOCCCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-3-4-14(2)17(11-13)21-18(24)12-27-19-20-9-10-22(19)15-5-7-16(8-6-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNMRYKKOCCCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile in the presence of an acid catalyst.

    Introduction of the Sulfanyl Group: The imidazole derivative can be reacted with a thiol compound under basic conditions to introduce the sulfanyl group.

    Attachment of the Acetamide Group: The final step involves the acylation of the sulfanyl-imidazole intermediate with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the compound's efficacy against various bacterial strains and fungi. Specifically, derivatives of N-(2,5-dimethylphenyl) compounds have shown promising activity against methicillin-resistant Staphylococcus aureus and other drug-resistant pathogens. For instance, certain thiazole derivatives related to this compound demonstrated potent inhibitory effects against both Gram-positive bacteria and vancomycin-resistant Enterococcus faecium .

Key Findings:

  • Activity Against Bacteria: The compound's derivatives exhibit significant antimicrobial activity against resistant strains, making them suitable candidates for further development as antibiotics.
  • Fungal Activity: Some derivatives also showed broad-spectrum antifungal activity, particularly against drug-resistant Candida strains, suggesting their potential use in treating fungal infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is crucial for optimizing its pharmacological properties. Research has indicated that modifications in the molecular structure can significantly influence the compound's biological activity.

Notable Insights:

  • Modification Effects: Systematic alterations in the chemical structure have led to the discovery of compounds with improved potency and selectivity against specific targets, such as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors .
  • Selectivity Mechanisms: Studies reveal that specific functional groups within the compound enhance its binding affinity to target enzymes, which is critical for developing selective inhibitors .

Potential Drug Development

The promising biological activities of this compound derivatives position them as potential leads for new drug development. Their effectiveness against resistant pathogens highlights their importance in addressing current challenges in antibiotic resistance.

Future Directions:

  • Clinical Trials: Further investigation through preclinical and clinical trials is essential to evaluate the safety and efficacy of these compounds in vivo.
  • Formulation Development: Developing suitable formulations for administration will be necessary to maximize therapeutic outcomes.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide
  • N-(2,5-dimethylphenyl)-2-[1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide

Comparison

  • Unique Features : The presence of the nitrophenyl group in “N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide” may confer unique electronic properties and biological activities compared to its analogs.
  • Reactivity : The nitro group can participate in different chemical reactions compared to chloro or methyl groups, leading to distinct reaction pathways and products.

Biological Activity

N-(2,5-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, biological evaluations, and potential therapeutic implications of this compound based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of 2,5-dimethylphenyl isothiocyanate with various amines under controlled conditions. The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and purity of the compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of related compounds containing imidazole and thiazole moieties. For instance:

  • Activity Against Gram-positive Bacteria : Compounds similar to this compound have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Antifungal Activity : The compound exhibits broad-spectrum antifungal activity against drug-resistant strains of Candida, including Candida auris, outperforming traditional antifungals like fluconazole . This suggests its potential as a novel antifungal agent.

Antitumor Activity

In addition to its antimicrobial properties, the compound's analogs have been evaluated for antitumor activity :

  • Cell Line Studies : In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) indicate that derivatives of this compound can inhibit cell proliferation effectively. For example, specific analogs demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, Enterococcus faeciumInhibition of growth; effective against resistant strains
AntifungalCandida auris, drug-resistant strainsSuperior efficacy compared to fluconazole
AntitumorA549, HCC827, NCI-H358 (lung cancer cells)Significant cytotoxicity; low micromolar IC50 values

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.